molecular formula C18H20BrN3 B11441557 N-(3-bromobenzyl)-1-tert-butyl-1H-benzimidazol-5-amine

N-(3-bromobenzyl)-1-tert-butyl-1H-benzimidazol-5-amine

Cat. No.: B11441557
M. Wt: 358.3 g/mol
InChI Key: LBQLIXDYHRXOTF-UHFFFAOYSA-N
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Description

N-[(3-BROMOPHENYL)METHYL]-1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-AMINE is a synthetic organic compound belonging to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-BROMOPHENYL)METHYL]-1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-AMINE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carbonyl compound.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 3-bromobenzyl chloride and the benzodiazole core.

    Addition of the Tert-Butyl Group: The tert-butyl group can be added through an alkylation reaction using tert-butyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-BROMOPHENYL)METHYL]-1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of benzodiazole oxides.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole compounds with various functional groups.

Scientific Research Applications

N-[(3-BROMOPHENYL)METHYL]-1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(3-BROMOPHENYL)METHYL]-1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets. The bromophenyl group and benzodiazole core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The tert-butyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-CHLOROPHENYL)METHYL]-1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-AMINE: Similar structure with a chlorophenyl group instead of a bromophenyl group.

    N-[(3-FLUOROPHENYL)METHYL]-1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-AMINE: Similar structure with a fluorophenyl group instead of a bromophenyl group.

Uniqueness

N-[(3-BROMOPHENYL)METHYL]-1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-AMINE is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H20BrN3

Molecular Weight

358.3 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-1-tert-butylbenzimidazol-5-amine

InChI

InChI=1S/C18H20BrN3/c1-18(2,3)22-12-21-16-10-15(7-8-17(16)22)20-11-13-5-4-6-14(19)9-13/h4-10,12,20H,11H2,1-3H3

InChI Key

LBQLIXDYHRXOTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=NC2=C1C=CC(=C2)NCC3=CC(=CC=C3)Br

Origin of Product

United States

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